2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
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Overview
Description
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroethanone moiety attached to a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclopropyl-Methyl-Amino Group: The cyclopropyl-methyl-amino group can be introduced via a nucleophilic substitution reaction, where a cyclopropyl-methyl halide reacts with the pyrrolidine ring.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in aqueous base, alkoxides in alcohol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amines, thioethers, ethers.
Scientific Research Applications
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in signal transduction and cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can be compared with other similar compounds, such as:
2-Chloro-1-[3-(methyl-amino)-pyrrolidin-1-yl]-ethanone: Lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
2-Chloro-1-[3-(ethyl-amino)-pyrrolidin-1-yl]-ethanone: Contains an ethyl group instead of a cyclopropyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
2-Chloro-1-[3-(cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone: Similar structure but without the methyl group, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a compound with significant potential in medicinal chemistry. Its molecular formula is C10H17ClN2O, with a molecular weight of approximately 216.71 g/mol. This compound belongs to a class of pyrrolidine derivatives that have been studied for their biological activities, including antibacterial, antifungal, and potential anticancer properties.
Property | Value |
---|---|
Molecular Formula | C10H17ClN2O |
Molecular Weight | 216.71 g/mol |
CAS Number | 1354010-28-8 |
Melting Point | Not available |
Boiling Point | Predicted: 341.3 °C |
Density | Predicted: 1.20 g/cm³ |
Antibacterial Properties
Research has shown that various pyrrolidine derivatives exhibit antibacterial activity against a range of pathogens. For instance, studies have indicated that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
A comparative study on pyrrolidine alkaloids demonstrated that certain derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 75 to 150 µg/mL against bacteria such as Bacillus subtilis, Enterococcus faecalis, E. coli, and Pseudomonas aeruginosa . The presence of halogen substituents in these compounds has been identified as a significant factor contributing to their antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, some studies have explored the antifungal activity of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various fungal strains, indicating a potential for broad-spectrum antifungal applications.
Anticancer Potential
Emerging research suggests that pyrrolidine derivatives may also exhibit anticancer properties. For example, similar compounds have demonstrated antiproliferative activity against human tumor cell lines with IC50 values in the nanomolar range . The mechanism of action often involves the inhibition of key cellular pathways essential for cancer cell survival and proliferation.
Case Studies
Several studies have highlighted the biological activity of pyrrolidine derivatives:
-
Study on Antibacterial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine compounds and found that modifications in their structure significantly affected their antibacterial potency.
- The study reported that certain derivatives had MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .
-
Anticancer Activity Assessment :
- Another research article assessed the antiproliferative effects of several pyrrolidine-based compounds on different cancer cell lines.
- Results indicated that specific structural features led to enhanced cytotoxicity, suggesting that this compound could be further explored for its anticancer potential .
Properties
IUPAC Name |
2-chloro-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSCARNDKFCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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